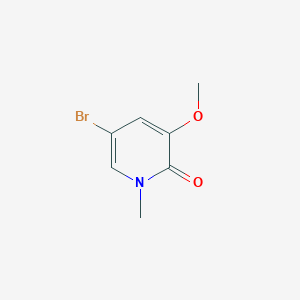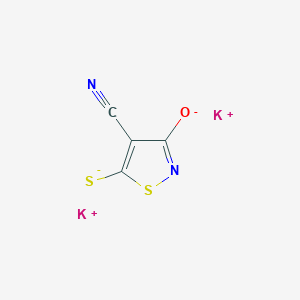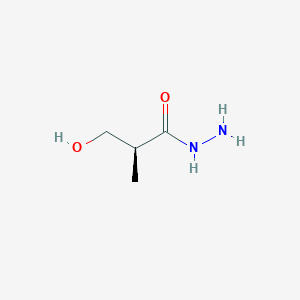
(2S)-3-hydroxy-2-methylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-hydroxy-2-methylpropanehydrazide, also known as 2-hydroxy-2-methylpropanehydrazide or HMPH, is a powerful and versatile reagent that has been used in the synthesis of a wide variety of compounds since its discovery in the early 20th century. HMPH has been used in the synthesis of a variety of natural products, pharmaceuticals, and industrial chemicals. In addition to its synthetic utility, HMPH has been found to have many biochemical and physiological effects, making it a valuable tool in the study of biological systems.
Scientific Research Applications
HMPH has been used in a variety of scientific research applications. It has been used to synthesize a wide variety of compounds, including pharmaceuticals, natural products, and industrial chemicals. It has also been used in the synthesis of polymers, dyes, and other materials. In addition, HMPH has been used as a reagent in the study of enzyme kinetics, protein structure, and other biochemical processes.
Mechanism of Action
HMPH is an oxidizing agent and acts as a reducing agent in some reactions. It is thought to act by forming a complex with the substrate, which is then oxidized or reduced by the HMPH. This complex then undergoes a rearrangement to form the desired product. The mechanism of action of HMPH is not fully understood, but it is believed to involve a combination of oxidation and reduction processes.
Biochemical and Physiological Effects
HMPH has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of some bacteria and fungi, and has been used in the synthesis of drugs and other compounds used to treat various diseases. HMPH has also been found to have anti-inflammatory and anti-cancer properties. Furthermore, HMPH has been found to have antioxidant and anti-aging properties, making it a valuable tool in the study of aging and other diseases.
Advantages and Limitations for Lab Experiments
HMPH has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and can be easily synthesized in the laboratory. In addition, HMPH is a versatile reagent that can be used in a variety of reactions, making it a valuable tool for synthetic chemists. However, HMPH also has some limitations. It is a highly reactive reagent and can be dangerous if not handled properly. Additionally, HMPH is not always stable in the presence of other reagents and can decompose if not stored properly.
Future Directions
HMPH has a wide range of potential applications in the future. It could be used to synthesize new compounds for use in pharmaceuticals and industrial chemicals. Additionally, HMPH could be used to study aging and other diseases, as well as to develop new treatments. Finally, HMPH could be used to study enzyme kinetics and protein structure, which could lead to a better understanding of biological systems.
Synthesis Methods
HMPH can be synthesized in a variety of ways. One of the simplest methods is the reaction of 2-methyl-2-propanol with hydrazine hydrate in the presence of a catalyst such as sodium hydroxide. This reaction produces HMPH as the major product, along with some minor byproducts. Other methods for the synthesis of HMPH involve the use of other reagents such as sodium nitrite, hydroxylamine hydrochloride, and hydroxylammonium chloride.
properties
IUPAC Name |
(2S)-3-hydroxy-2-methylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-3(2-7)4(8)6-5/h3,7H,2,5H2,1H3,(H,6,8)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDRUBOGWMQXPM-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide](/img/structure/B6598782.png)
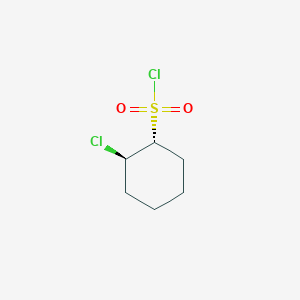
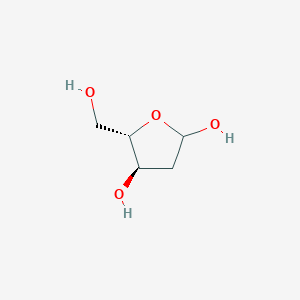

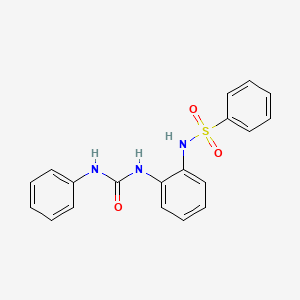
![1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-](/img/structure/B6598817.png)
![4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine](/img/structure/B6598822.png)
![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B6598836.png)


